2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethylphenol)
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Overview
Description
4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol is a complex organic compound characterized by its multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde with an appropriate amine to form an imine intermediate.
Nucleophilic Substitution: The imine intermediate undergoes nucleophilic substitution with 4-(4-aminophenoxy)benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenol
- 4-Chloro-2,6-dimethylphenol
- 4-Chloro-3,5-dimethylphenol
Uniqueness
4-Chloro-2-({[4-(4-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-3,5-dimethylphenol is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C30H26Cl2N2O3 |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
4-chloro-2-[[4-[4-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C30H26Cl2N2O3/c1-17-13-27(35)25(19(3)29(17)31)15-33-21-5-9-23(10-6-21)37-24-11-7-22(8-12-24)34-16-26-20(4)30(32)18(2)14-28(26)36/h5-16,35-36H,1-4H3 |
InChI Key |
RGFCHBZTDGREPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=C(C=C(C(=C4C)Cl)C)O)O |
Origin of Product |
United States |
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